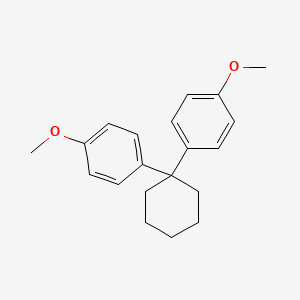![molecular formula C18H21FN2O2S B14920312 1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B14920312.png)
1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine is a chemical compound belonging to the class of piperazine derivatives. It has a molecular formula of C18H21FN2O2S and a molecular weight of 348.435 g/mol . This compound is of interest due to its potential therapeutic applications and its role in various scientific research fields.
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylbenzylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Scientific Research Applications
1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Mechanism of Action
The exact mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine is not fully understood. it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It also has affinity for the dopamine D2 receptor and the alpha-2 adrenergic receptor. These interactions lead to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, contributing to its anxiolytic, antidepressant, and antipsychotic properties.
Comparison with Similar Compounds
1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine can be compared with other piperazine derivatives such as:
1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine: Similar in structure but with a different position of the methyl group, leading to variations in biological activity.
1-[(4-Fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine: Contains a nitro group instead of a methyl group, which significantly alters its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific receptor interactions and potential therapeutic applications.
Properties
Molecular Formula |
C18H21FN2O2S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-[(4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21FN2O2S/c1-15-2-4-16(5-3-15)14-20-10-12-21(13-11-20)24(22,23)18-8-6-17(19)7-9-18/h2-9H,10-14H2,1H3 |
InChI Key |
QNANPHFOBIRKBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B14920234.png)
![3-(4-Bromophenyl)-7-[2-(4-bromophenyl)-2-oxoethyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B14920237.png)
![4-methoxy-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B14920243.png)
methanone](/img/structure/B14920250.png)

![2-({5-Methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-YL)butanamide](/img/structure/B14920264.png)
![2-{[(4-methoxyphenyl)carbonyl]amino}-N-[1-oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B14920275.png)
methanone](/img/structure/B14920291.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14920299.png)
![1-(4-chlorophenyl)-2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl]ethanone](/img/structure/B14920304.png)

![3,4-dimethoxy-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B14920310.png)
![(4-Benzylpiperidin-1-yl){1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone](/img/structure/B14920319.png)
![1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B14920323.png)
